molecular formula C17H24N2O2 B4013867 1-isopropyl-N-mesityl-5-oxo-3-pyrrolidinecarboxamide

1-isopropyl-N-mesityl-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4013867
M. Wt: 288.4 g/mol
InChI Key: QIGHHOJESKLGBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, demonstrating the complexity and versatility of organic synthesis methods. For example, pyrrolidin-5-one-2-carboxamides can be synthesized via a one-pot Ugi reaction followed by regioselective cyclization, showcasing a method that could be relevant for synthesizing compounds with similar structures (Shahriari et al., 2022).

Molecular Structure Analysis

The molecular structure and conformation of related solvated carboxamides have been studied, revealing insights into the spatial arrangement of atoms and the implications for chemical reactivity and interaction. For instance, the study of a solvated oxo-pyrrolidine-2-carboxamide derivative has provided details on crystal structure and conformation through X-ray analysis (Banerjee et al., 2002).

Chemical Reactions and Properties

Research on similar molecules highlights the versatility of pyrrolidine derivatives in chemical reactions, including their role in synthesizing a wide range of compounds. For example, the use of enaminones derived from amino acids for synthesizing substituted pyrrolidines demonstrates the chemical reactivity and potential application of these compounds in producing pharmacologically relevant molecules (Grošelj et al., 2013).

Physical Properties Analysis

The physical properties of carboxamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields, including pharmaceuticals. Although specific details on the physical properties of "1-isopropyl-N-mesityl-5-oxo-3-pyrrolidinecarboxamide" were not found, studies on similar compounds provide a foundation for understanding these aspects.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential use of these compounds in synthesis and drug design. The synthesis and characterization of related compounds, such as pyrrolidinecarboxamides, shed light on these properties and their implications for further chemical research and application (Jassem & Chen, 2021).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information on this compound, it’s difficult to predict its mechanism of action.

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. Without specific information on this compound, it’s difficult to predict its safety and hazards .

properties

IUPAC Name

5-oxo-1-propan-2-yl-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-10(2)19-9-14(8-15(19)20)17(21)18-16-12(4)6-11(3)7-13(16)5/h6-7,10,14H,8-9H2,1-5H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGHHOJESKLGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CC(=O)N(C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645031
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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